5-(Methylamino)pyridazin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Methylamino)pyridazin-3-ol is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are six-membered aromatic rings containing two adjacent nitrogen atoms. This compound is characterized by the presence of a methylamino group at the 5-position and a hydroxyl group at the 3-position of the pyridazine ring. Pyridazine derivatives have been widely studied for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Mechanism of Action
Target of Action
Pyridazinone derivatives, which include 5-(methylamino)pyridazin-3-ol, have been shown to exhibit a wide range of pharmacological activities . These compounds have been utilized in medicinal chemistry against a range of biological targets .
Mode of Action
It’s known that pyridazinone derivatives can inhibit calcium ion influx, which is required for the activation of certain biological processes . The presence of a methyl group at the C-5 position of the dihydropyridazinone ring can lead to enhanced potency .
Biochemical Pathways
Pyridazinone derivatives have been shown to affect a variety of biological processes, including antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, and many other anticipated biological properties .
Pharmacokinetics
The pyridazine ring, which is a part of the this compound structure, is known for its unique physicochemical properties, characterized by weak basicity, a high dipole moment, and robust, dual hydrogen-bonding capacity . These properties can influence the bioavailability of the compound.
Result of Action
Pyridazinone derivatives have been shown to exhibit cytotoxic activities against certain cell lines .
Action Environment
The unique physicochemical properties of the pyridazine ring can potentially influence the compound’s action in different environments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methylamino)pyridazin-3-ol typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine derivatives with 1,4-dicarbonyl compounds. For instance, the reaction of methylhydrazine with 3-oxo-2-pentenoic acid can yield this compound under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
5-(Methylamino)pyridazin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 3-position can be oxidized to form a ketone.
Reduction: The pyridazine ring can be reduced to form dihydropyridazine derivatives.
Substitution: The methylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Formation of 5-(Methylamino)pyridazin-3-one.
Reduction: Formation of 5-(Methylamino)dihydropyridazin-3-ol.
Substitution: Formation of various substituted pyridazine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its anticancer and anti-inflammatory activities. It has shown potential as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the synthesis of agrochemicals and pharmaceuticals
Comparison with Similar Compounds
Similar Compounds
Pyridazine: The parent compound with no substituents.
Pyridazinone: Contains a keto group at the 3-position.
5-Aminopyridazine: Contains an amino group at the 5-position instead of a methylamino group.
Uniqueness
5-(Methylamino)pyridazin-3-ol is unique due to the presence of both a methylamino group and a hydroxyl group on the pyridazine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to other pyridazine derivatives. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for drug discovery and development .
Properties
IUPAC Name |
4-(methylamino)-1H-pyridazin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c1-6-4-2-5(9)8-7-3-4/h2-3H,1H3,(H2,6,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMVBKLJRNKZSJK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=O)NN=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.